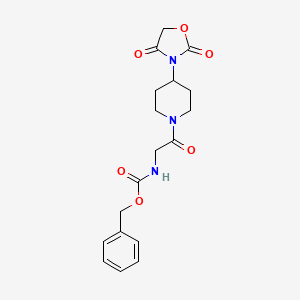
Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate often involves multi-step chemical reactions, leveraging the properties of oxazolidinones and piperidine derivatives. For instance, the synthesis and evaluation of a series of 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists demonstrate the intricate processes involved in creating compounds with specific biological activities (Zarrinmayeh et al., 1998). Additionally, asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines from related compounds highlight the complexity and efficiency of modern synthetic methods (Katritzky et al., 1999).
Molecular Structure Analysis
The molecular structure of Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate and related compounds is crucial for understanding their reactivity and properties. The crystal structure and stereogenic analysis are essential for determining the compound's potential interactions and activity. For instance, the efficient and practical asymmetric synthesis of related intermediates for the synthesis of nociceptin antagonists shows the importance of stereochemistry in the development of pharmacologically active compounds (Jona et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate are influenced by its molecular structure. The reactivity towards nucleophiles, electrophiles, and other chemical agents can be explored through various chemical reactions, such as hydroamination, hydroalkoxylation, and hydroarylation processes. The reaction of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate with a catalytic mixture to form piperidine derivatives is an example of the compound's versatile reactivity (Zhang et al., 2006).
Applications De Recherche Scientifique
Catalytic Activity
Compounds involving piperidine derivatives have been shown to undergo Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation processes. For example, the Au(I)-catalyzed cyclization of N-allenyl carbamates and other related compounds leads to the formation of piperidine derivatives, oxygen heterocycles, and vinyl tetrahydrocarbazoles with high yield and selectivity (Zhang et al., 2006). These reactions demonstrate the potential of piperidine-containing compounds in synthetic organic chemistry, particularly in constructing complex molecular architectures.
Synthesis and Biological Activities
The synthesis and spectral analysis of N-substituted derivatives of certain piperidine-containing compounds have revealed moderate to significant antibacterial activity (Khalid et al., 2016). This indicates that structurally similar compounds to Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate might possess antimicrobial properties, suggesting potential applications in developing new antibacterial agents.
Antihypertensive Activity
The stereochemistry of certain piperidine-based compounds has been linked to their pharmacological activity, including antihypertensive effects. Stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles have shown varied pharmacological activities, highlighting the importance of stereochemistry in the development of therapeutic agents (Kasuya et al., 1983).
Propriétés
IUPAC Name |
benzyl N-[2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c22-15(10-19-17(24)26-11-13-4-2-1-3-5-13)20-8-6-14(7-9-20)21-16(23)12-27-18(21)25/h1-5,14H,6-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABGUPVKLZDPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

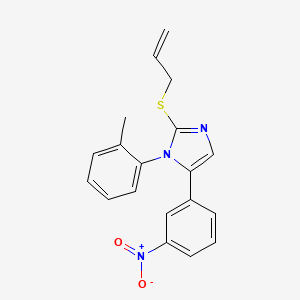
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)

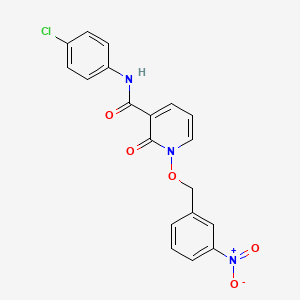
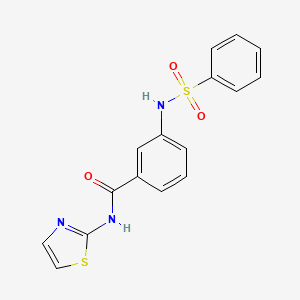

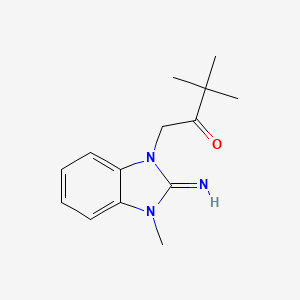
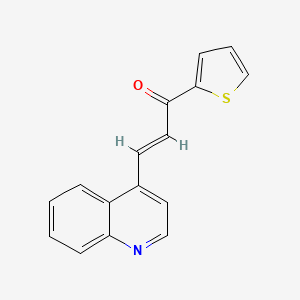
![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
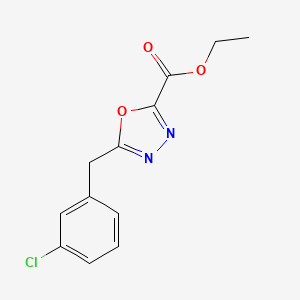
![2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2484150.png)
